molecular formula C25H29N3O4S3 B2429828 (E)-2-(diethylamino)ethyl 4-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)benzoate CAS No. 425373-05-3

(E)-2-(diethylamino)ethyl 4-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)benzoate

Cat. No. B2429828
CAS RN: 425373-05-3
M. Wt: 531.7
InChI Key: OUXGHOJJHJKXHJ-HEHNFIMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(diethylamino)ethyl 4-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)benzoate is a useful research compound. Its molecular formula is C25H29N3O4S3 and its molecular weight is 531.7. The purity is usually 95%.
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Scientific Research Applications

Aldose Reductase Inhibitors

Research has led to the synthesis of oxothiazolidine benzoate derivatives as potent aldose reductase inhibitors. These compounds, including variants of the initial compound, have shown significant inhibitory activity on aldehyde reductase and aldose reductase, enzymes implicated in diabetic complications. Docking analysis suggests these inhibitors could represent useful lead structures for developing treatments for long-term diabetic complications (Saeed et al., 2014).

Heterocyclic Compound Synthesis

Another study involved the synthesis and evaluation of diethyl 2,2´-thiocarbonyl-bis(azanediyl)dibenzoate, leading to ethyl 2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl) benzoate. This work exemplifies the versatility of related compounds in forming complex heterocyclic structures, contributing to the chemical synthesis field (Rimaz et al., 2009).

Antimicrobial Agents

A derivative, ethyl 3-(2-(3,4-dimethoxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxamide, was synthesized and tested for antimicrobial activity. This highlights the potential of these compounds as bases for developing new antimicrobial agents, with detailed structure-activity relationship studies aiding in the understanding of their mechanisms (Spoorthy et al., 2021).

Anti-Cancer Properties

The compound's framework has been utilized in the design and synthesis of novel quinuclidinone derivatives, displaying promising anti-cancer activity. Such derivatives were characterized and assessed for their efficacy against cancer cell lines, indicating potential applications in cancer treatment research (Soni et al., 2015).

properties

IUPAC Name

2-(diethylamino)ethyl 4-[4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S3/c1-3-27(4-2)14-15-32-24(31)18-9-11-19(12-10-18)26-22(29)8-5-13-28-23(30)21(35-25(28)33)17-20-7-6-16-34-20/h6-7,9-12,16-17H,3-5,8,13-15H2,1-2H3,(H,26,29)/b21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXGHOJJHJKXHJ-HEHNFIMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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